molecular formula C23H27N3O5 B2893072 Phenyl 4-((2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235656-46-8

Phenyl 4-((2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2893072
CAS No.: 1235656-46-8
M. Wt: 425.485
InChI Key: AOFCQLMHKOXSBF-UHFFFAOYSA-N
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Description

Phenyl 4-((2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a phenyl group, and an amide linkage, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.

    Amide Bond Formation: The amide bond is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions (e.g., using coupling agents like EDCI or DCC).

    Methoxy and Methyl Substitutions: The methoxy and methyl groups on the phenyl ring are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the amide linkage, potentially converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the amide bond could produce an amine.

Scientific Research Applications

    Medicinal Chemistry: This compound could serve as a lead molecule for the development of new drugs, particularly those targeting neurological or inflammatory conditions due to its piperidine and amide functionalities.

    Pharmacology: It may be used in the study of receptor-ligand interactions, enzyme inhibition, or as a probe in biochemical assays.

    Industrial Chemistry: The compound could be utilized in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate would depend on its specific

Properties

IUPAC Name

phenyl 4-[[[2-(2-methoxy-5-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-16-8-9-20(30-2)19(14-16)25-22(28)21(27)24-15-17-10-12-26(13-11-17)23(29)31-18-6-4-3-5-7-18/h3-9,14,17H,10-13,15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFCQLMHKOXSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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